molecular formula C22H24N4O5 B1532023 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide CAS No. 80887-27-0

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide

Cat. No. B1532023
CAS RN: 80887-27-0
M. Wt: 424.4 g/mol
InChI Key: FVNJPKGJMMREOM-CGXUPHRESA-N
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Description

“2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide” is a highly intricate chemical compound. It is frequently employed to examine the multifaceted nature of carbohydrates from a biological and chemical standpoint . This compound has garnered significant interest in studying bacterial infections due to its antimicrobial capabilities .


Synthesis Analysis

This compound plays a pivotal role as a chemical reagent in the synthesis of glycoconjugates due to its remarkable reactivity and selectivity . The reaction of benzyl 2-amino-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (HL) with the metal salts Cu (ClO (4)) (2)6 H (2)O and Ni (NO (3)) (2)6 H (2)O affords via self-assembly a tetranuclear mu (4)-hydroxido bridged copper (II) complex .


Molecular Structure Analysis

The molecular formula of this compound is C29H32N4O5 . The SMILES string is CC(=O)N[C@H]1C@@HC@@H[C@@H]1OCc4ccccc4)N=[N+]=[N-] .


Chemical Reactions Analysis

This compound is known for its remarkable reactivity and selectivity, making it a pivotal chemical reagent in the synthesis of glycoconjugates .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has an optical activity of [α]/D 5.0±0.5°, c = 1 in chloroform . The compound should be stored at temperatures below 0°C .

Scientific Research Applications

    Synthesis of Glycopeptides and Glycoproteins

    • Field : Biochemistry
    • Application : This compound may be utilized in the synthesis of glycopeptides and glycoproteins .
    • Results : The synthesized glycopeptides and glycoproteins bear immense therapeutic potential for the treatment of diverse ailments such as HIV and cancer .

    Research and Development of Glycosidic Drugs

    • Field : Pharmaceutical Research
    • Application : This compound serves as a precursor in the research and development of glycosidic drugs .
    • Results : The outcomes of this research could potentially lead to the development of new therapeutic drugs .

    Study of Bacterial Infections

    • Field : Microbiology
    • Application : This compound has garnered significant interest in studying bacterial infections .
    • Methods : It’s used in laboratory experiments to study its antimicrobial capabilities against diverse bacterial strains .
    • Results : The compound holds immense promise for targeting and inhibiting diverse bacterial strains .

    Click Chemistry

    • Field : Organic Chemistry
    • Application : This compound can be used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
    • Methods : The specific methods and technical details are not provided in the source, but click chemistry typically involves reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .
    • Results : The outcomes of this research could potentially lead to the development of new chemical compounds with various applications .

    Synthesis of Complex Carbohydrates

    • Field : Biochemistry
    • Application : This compound can be used in the synthesis of complex carbohydrates .
    • Methods : The compound is used in the synthesis of new carbohydrate compounds, although the specific methods and technical details are not provided in the source .
    • Results : The outcomes of this research could potentially lead to the development of new therapeutic drugs or the study of carbohydrate-protein interactions .
  • Click Chemistry
    • Field : Organic Chemistry
    • Application : This compound can be used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
    • Methods : The specific methods and technical details are not provided in the source, but click chemistry typically involves reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .
    • Results : The outcomes of this research could potentially lead to the development of new chemical compounds with various applications .

Future Directions

The compound is frequently employed to examine the multifaceted nature of carbohydrates from a biological and chemical standpoint . Its antimicrobial capabilities hold immense promise for targeting and inhibiting diverse bacterial strains . Therefore, it could play a significant role in the development of new antimicrobial agents in the future.

properties

IUPAC Name

N-[(2R,4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-14(27)24-18-20(28-12-15-8-4-2-5-9-15)19-17(30-21(18)25-26-23)13-29-22(31-19)16-10-6-3-7-11-16/h2-11,17-22H,12-13H2,1H3,(H,24,27)/t17-,18-,19-,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNJPKGJMMREOM-CGXUPHRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659736
Record name N-[(2R,4aR,6R,7R,8R,8aS)-6-Azido-8-(benzyloxy)-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide

CAS RN

80887-27-0
Record name N-[(2R,4aR,6R,7R,8R,8aS)-6-Azido-8-(benzyloxy)-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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